

Comparative Spectroscopic Profiling of - Pyrazole Carboxylic Acids

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Compound of Interest

Compound Name: *3,3-dimethyl-2-(1H-pyrazol-3-yl)butanoic acid*

CAS No.: 2613381-95-4

Cat. No.: B6177689

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Executive Summary In medicinal chemistry,

-pyrazole substituted acids (e.g., pyrazole-1-acetic acids or pyrazole-1-propanoic acids) serve as privileged scaffolds for anti-inflammatory and antimicrobial agents.[1] However, their synthesis—typically via N-alkylation of asymmetric pyrazoles—often yields thermodynamic and kinetic regioisomeric mixtures (1,3- vs. 1,5-substituted isomers). Standard 1H NMR is frequently insufficient for unambiguous assignment due to overlapping chemical shifts.

This guide objectively compares spectroscopic methodologies for structurally validating these compounds. It prioritizes 1H-15N HMBC and 1D NOESY as the gold standards for regioisomer differentiation, while evaluating FT-IR for characterizing the hydrogen-bonding networks (dimer vs. monomer) critical to solid-state stability.

Part 1: The Regioisomer Challenge (1,3- vs. 1,5-Isomers)

The primary characterization hurdle is distinguishing between the two N-alkylation products.

The "alpha" proton (the

or

adjacent to the carboxylic acid) acts as the spectroscopic anchor.

Comparative Technique Analysis

Feature	1H NMR (1D)	1D NOESY	1H-15N HMBC
Primary Utility	Purity check, functional group verification.	Spatial proximity (Through-Space).	Connectivity (Through-Bond).
Regioisomer Resolution	Low. values for H-3/H-5 are solvent-dependent and often ambiguous.	High. Detects proximity between the -acid protons and pyrazole substituents.	Definitive. Unambiguously links the alkyl chain to specific Nitrogen (pyrrole-like vs. pyridine-like).
Sample Requirement	~1-5 mg	~10 mg (degassed preferred).	~20-30 mg (high concentration required for 15N detection).
Cost/Time	Low (< 5 min).	Medium (10-30 min).	High (1-4 hours).

The "Gold Standard" Logic: Why 1D NMR Fails

In a typical 1,3-substituted pyrazole, the substituent at position 3 is distant from the N-linked acid chain. In the 1,5-isomer, the substituent is sterically crowded against the acid chain.

- 1H NMR Failure: While H-5 is typically deshielded relative to H-3, this rule collapses in complex solvent environments (e.g., DMSO vs.) or with electron-withdrawing groups.^[1]
- NOESY Success: A strong NOE correlation between the acid's -protons and the substituent at position 5 confirms the 1,5-isomer. The absence of this signal (and presence of a correlation to the ring proton H-5) confirms the 1,3-isomer.

Part 2: The Acid Motif (Hydrogen Bonding Networks)

Characterizing the carboxylic acid tail is critical for understanding solubility and bioavailability. These acids exist in dynamic equilibrium between monomers and dimers.

IR Spectroscopy: Dimer vs. Monomer

FT-IR provides the most rapid assessment of the solid-state form (crucial for formulation).

- Dimeric Form (Solid/Concentrated): Characterized by a broad, intense O-H stretch () and a lower frequency C=O stretch ().^[1]
- Monomeric Form (Dilute Solution/Gas): The O-H stretch sharpens and shifts to , while the C=O shifts to higher energy ().^[1]

Part 3: Experimental Protocols

Protocol A: Definitive Regioisomer Assignment via 1D NOESY

Use this protocol to distinguish 1,3- from 1,5-isomers rapidly.^[1]

Reagents:

- Deuterated Solvent: DMSO-
(preferred for solubility) or
.
- Analyte: >5 mg of purified pyrazole acid.

Step-by-Step Workflow:

- Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL solvent.
 - Self-Validation Check: Ensure the solution is clear. Particulates cause magnetic field inhomogeneity, ruining NOE signals.^[1] Filter if necessary.
- Acquisition Parameters:

- Pulse Sequence: selnogg (Selective NOE with gradient pulses).[1]
- Mixing Time (): Set to 300-500 ms. (Too short = no signal; Too long = spin diffusion artifacts).
- Irradiation Target: Set the selective pulse frequency (O1) exactly on the resonance of the -methylene protons of the acid chain.
- Processing:
 - Apply exponential multiplication (LB = 0.3 Hz).
 - Phase correction must be precise. The irradiated peak will be negative (inverted); real NOE contacts will be positive.
- Interpretation:
 - Positive Peak at Substituent Region: Indicates 1,5-substitution (Spatial proximity).
 - Positive Peak at Aromatic Region (H-5): Indicates 1,3-substitution (Acid chain is next to the ring proton).

Protocol B: ¹H-¹⁵N HMBC for Nitrogen Assignment

Use this when NOESY is ambiguous (e.g., if the substituent is a single proton or small atom).[1]

Step-by-Step Workflow:

- Sample Prep: High concentration is vital. Dissolve >25 mg in 0.5 mL DMSO-
. Use a Shigemi tube if sample is limited.
- Acquisition Parameters:
 - Optimization: Optimize for long-range coupling ().

- Scans: Minimum 128 scans (15N is only 0.37% natural abundance).
- Interpretation:
 - Pyrrole-like N (N1): Typically

to

ppm (relative to nitromethane). Shows strong correlation to the

-protons of the acid.
 - Pyridine-like N (N2): Typically

to

ppm.
 - Validation: The

-protons of the acid chain will show a strong

correlation to N1 and a weaker

correlation to N2.

Part 4: Comparative Data Tables

Table 1: Diagnostic Chemical Shifts (Typical Values in DMSO-) [1]

Moiety	1,3-Isomer (Sterically Free)	1,5-Isomer (Sterically Crowded)	Notes
Pyrazole H-4	6.5 - 6.7 ppm	6.6 - 6.8 ppm	Not diagnostic alone. [1]
Pyrazole H-5	7.5 - 7.8 ppm	N/A (Substituted)	Key diagnostic: H-5 couples to N1 in HMBC.
Acid -CH ₂	4.8 - 5.1 ppm	5.0 - 5.4 ppm	1,5-isomer -protons are often deshielded due to anisotropy of the adjacent substituent.
15N (N1)	-170 ppm	-175 ppm	Pyrrole-type Nitrogen.

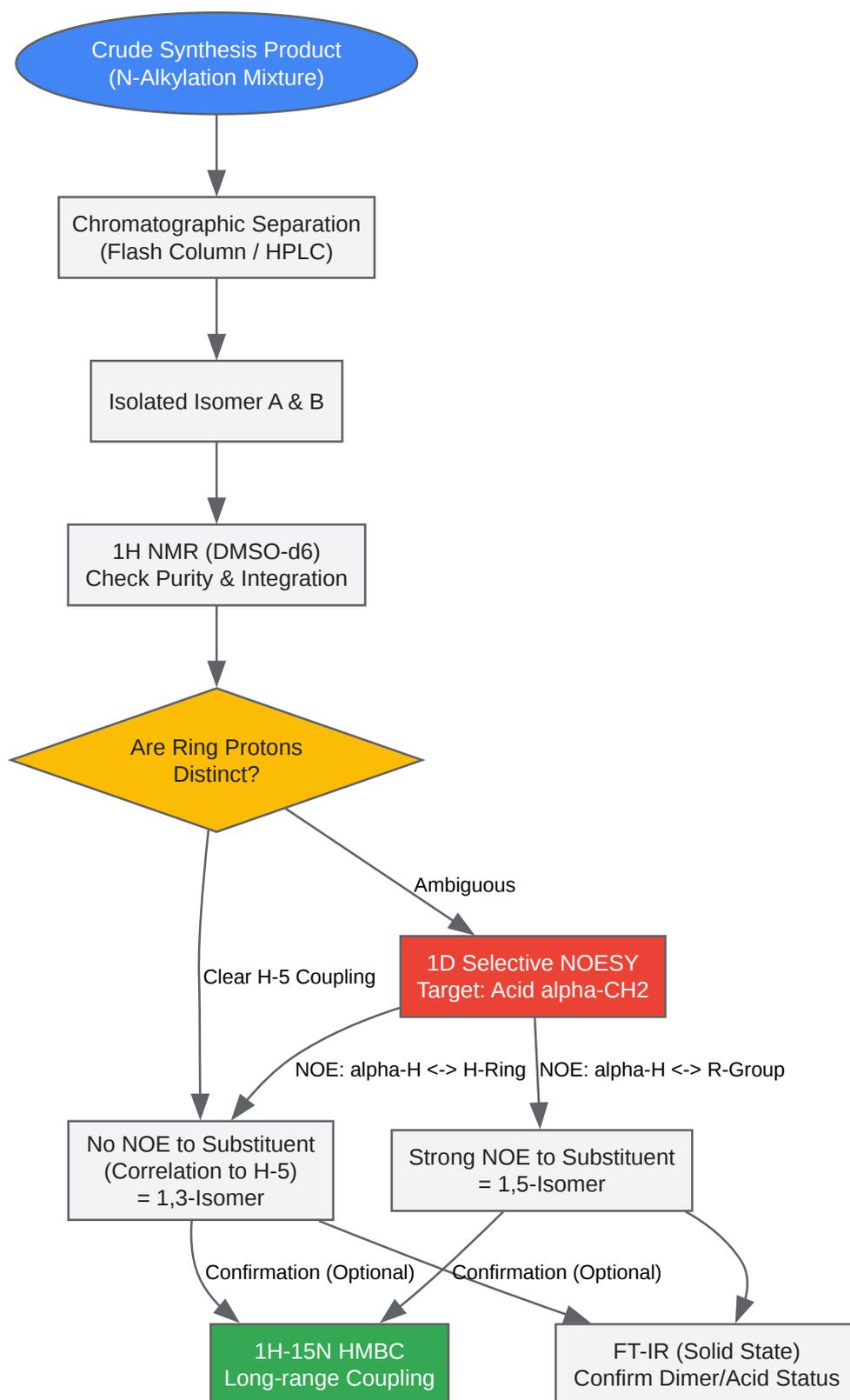
Table 2: IR Spectral Signatures (Carboxylic Acid State)

Vibration Mode	Dimer (Solid State)	Monomer (Dilute)
O-H Stretch	(Very Broad)	(Sharp)
C=O[1] Stretch		
C-O Stretch		

Part 5: Visualizations

Diagram 1: Characterization Workflow

A logical decision tree for assigning structure to a crude synthesis product.

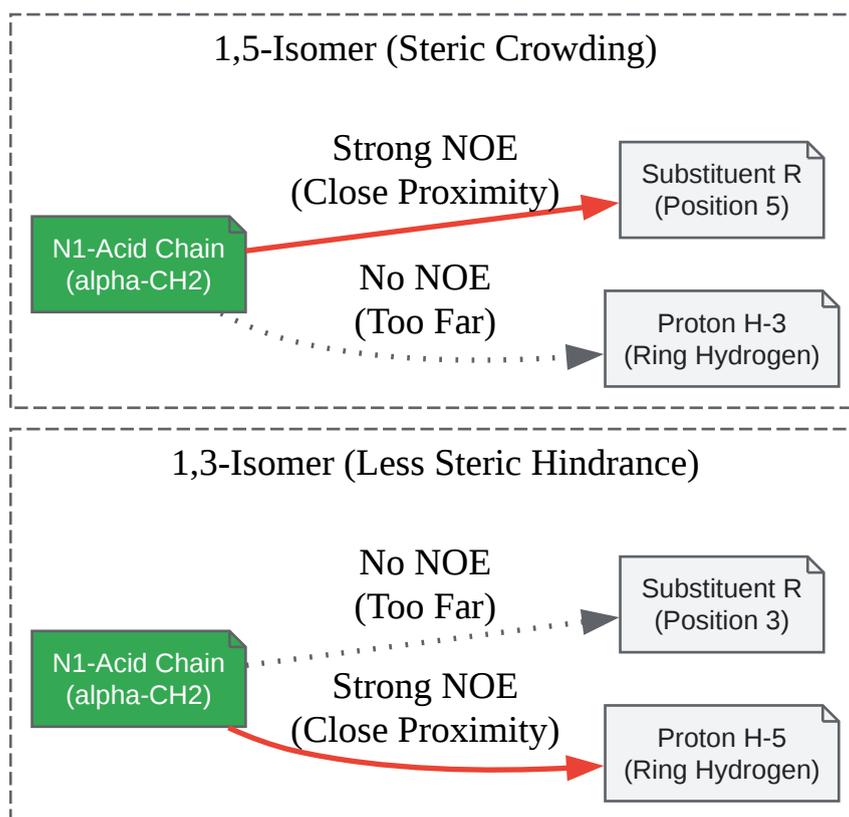


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Caption: Workflow for distinguishing regioisomers of alpha-pyrazole acids using NMR and IR.

Diagram 2: Regioisomer Logic (NOE Interactions)

Visualizing the spatial relationships that define the NOESY experiment.



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Caption: Spatial proximity logic: The alpha-proton NOE signal definitively identifies the adjacent group.

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Sources

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